2-Octanol

Catalog No.
S598066
CAS No.
123-96-6
M.F
CH3(CH2)5CH(OH)CH3
C8H18O
C8H18O
M. Wt
130.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Octanol

CAS Number

123-96-6

Product Name

2-Octanol

IUPAC Name

octan-2-ol

Molecular Formula

CH3(CH2)5CH(OH)CH3
C8H18O
C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3

InChI Key

SJWFXCIHNDVPSH-UHFFFAOYSA-N

SMILES

CCCCCCC(C)O

Solubility

0.01 M
1.12 mg/mL at 25 °C
In water, 1120 mg/L at 25 C
Soluble in ethanol, ethyl ether, acetic acetone
MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS
SOL IN MOST COMMON ORGANIC SOLVENTS
1.2 mg/mL at 25 °C
Solubility in water, ml/100ml: 0.096 (none)
soluble in most common organic solvents

Synonyms

(±)-2-Octanol; 1-Methyl-1-heptanol; 1-Methylheptanol; 1-Methylheptyl Alcohol; 2-Hydroxy-n-octane; 2-Hydroxyoctane; 2-Octyl Alcohol; Capryl Alcohol; DL-2-Octanol; Hexylmethylcarbinol; Methylhexylcarbinol; NSC 14759; dl-Methylhexylcarbinol; n-Octan-2-o

Canonical SMILES

CCCCCCC(C)O
  • Formula: CH₃CH(CH₂)₅CH₃ []
  • CAS Number: 123-96-6 []
  • Origin: Can be derived from petroleum sources or castor oil [, ]
  • Significance: Used in various scientific research applications due to its unique properties (discussed below) [, , ]

Molecular Structure Analysis

  • 8-carbon chain with an hydroxyl group (OH) attached to the second carbon (hence the name 2-octanol) []
  • The presence of the hydroxyl group makes it an alcohol, but its attachment to a secondary carbon (meaning it's bonded to two other carbons) differentiates it from primary and tertiary alcohols []
  • This structure influences its polarity and solubility (discussed further below) []

Chemical Reactions Analysis

  • Synthesis

    There are various methods for 2-octanol synthesis, but a common industrial approach involves the hydrogenation of octanal (octyl aldehyde) [].

    • Balanced reaction: CH₃(CH₂)₇CHO + H₂ → CH₃CH(CH₂)₅CH₃OH []
  • Dehydration

    Under specific conditions (with acid catalysts), 2-octanol can undergo dehydration to produce octene (an alkene) [].

    • This is a general reaction for alcohols, and the specific conditions and catalysts for 2-octanol dehydration would be a subject of further research.
  • Other relevant reactions may involve esterification (forming esters) or etherification (forming ethers) depending on the reaction conditions []. However, specific research would be required to explore these reactions in detail.


Physical And Chemical Properties Analysis

  • Appearance: Colorless oily liquid [, ]
  • Melting point: -38 °C []
  • Boiling point: 177-182 °C []
  • Solubility:
    • Poorly soluble in water (due to its non-polar hydrocarbon chain) []
    • Soluble in most organic solvents (due to its affinity for other organic compounds) []
  • Stability: Relatively stable under normal conditions []
  • Flammable liquid with a flash point of 71 °C []
  • May cause irritation to skin and eyes []
  • Low to moderate acute toxicity []

Partitioning Coefficient:

  • One of the most common uses of 2-octanol in scientific research is to determine the partition coefficient (log P) of other chemicals. Log P is a measure of a chemical's hydrophobicity, or its preference for water (hydrophilic) or organic solvents (hydrophobic).
  • This information is crucial in various fields, including environmental science, pharmacology, and drug discovery. Knowing a compound's log P helps researchers predict its behavior in the environment, its absorption and distribution in the body, and its potential for membrane permeability. [Source: National Institutes of Health, ]

Reference Compound in Chromatography:

  • -octanol is used as a reference compound in various chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC).
  • Its retention time on the column helps researchers identify and compare the retention times of other analytes, aiding in their separation and identification. [Source: American Chemical Society, ]

Synthesis of Other Compounds:

  • 2-Octanol serves as a starting material for the synthesis of various other organic compounds, including:
    • Surfactants: These are compounds that lower the surface tension of liquids, finding applications in detergents, emulsifiers, and wetting agents. [Source: Royal Society of Chemistry, ]
    • Plasticizers: These are additives that increase the flexibility and workability of plastics. [Source: American Chemistry Council, ]
    • Fragrances and flavors: 2-Octanol can be used as a starting material for the synthesis of various fragrance and flavor compounds.

Model System for Biological Studies:

  • Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), 2-octanol can be used as a model system for studying biological processes involving interactions between membranes and hydrophobic molecules.
  • This is relevant in understanding drug-membrane interactions, transport of molecules across membranes, and the behavior of other amphiphilic molecules in biological systems. [Source: National Institutes of Health, ]

Physical Description

Liquid
liquid
COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.
colourless, oily liquid

Color/Form

Liquid
Colorless liquid

XLogP3

2.9

Boiling Point

179.25 °C
179 °C
178.5 °C

Flash Point

76 °C

Vapor Density

4.5 (Air = 1)
Relative vapor density (air = 1): 4.5

Density

0.8193 g/cu cm at 20 °C
Relative density (water = 1): 0.82
0.817-0.820 (20°)

LogP

2.9 (LogP)
3.00
log Kow = 2.90
2.72

Odor

Characteristically disagreeable, but aromatic

Melting Point

3.5 °C
-15.5 °C
-31.6 °C
-38.6°C
-38.6 °C

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 4 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2-Octanol is a colorless oily liquid. It has a characteristically disagreeable, but aromatic odor. It has high solubility in water. USE: 2-Octanol is an important commercial chemical that is used as a solvent. It is used during the production of chemicals that make plastics more flexible, wetting and foam control agents, and perfumes. It is also used a petroleum and hydraulic oil additive. 2-Octanol is used to mask industrial odors. It is used as a food additive in baked goods, frozen dairy, gelatins and puddings, nonalcoholic beverages, and soft candy. EXPOSURE: Workers that use or produce 2-octanol may breathe in mists or have direct skin contact. The general population may be exposed by eating food or drinking beverages that contain 2-octanol. If 2-octanol is released to the environment, it is not expected to bind to particles in soil and water. It is expected to move rapidly through soil. It is expected to move into air from wet soil and water surfaces. It will be broken down in soil and water by microorganisms. It is not expected to build up in aquatic organisms. If 2-octanol is released to air, it will be broken down by reactions with other chemicals. RISK: The potential for 2-octanol to produce toxic effects in humans has not been studied. Skin irritation, swelling, and cracking were observed in laboratory animals following skin exposure to 2-octanol. Eye irritation was observed in laboratory animals following direct eye contact. Mild behavioral changes, blood effects, and minor injury to the liver, kidneys, and heart were observed in laboratory animals that repeatedly breathed air containing moderate levels of 2-octanol over time. The potential for 2-octanol to cause infertility, abortion, birth defects or cancer has not been examined in laboratory animals. The potential for 2-octanol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.24 mmHg
2.42X10-1 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: 32

Pictograms

Environmental Hazard Flammable

Flammable;Environmental Hazard

Impurities

THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE.

Other CAS

25339-16-6
123-96-6
4128-31-8

Associated Chemicals

2-Octanol (l);5978-70-1
2-Octanol (d);6169-06-8
2-Octanol (dl);4128-31-8

Wikipedia

2-octanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

Prepared by heating sodium ricinoleate with caustic soda in a copper vessel and distilling.
By distilling sodium ricinoleate with an excess of sodium hydroxide.
... Obtained by the alkaline hydrolysis of castor oil.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
2-Octanol: ACTIVE

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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